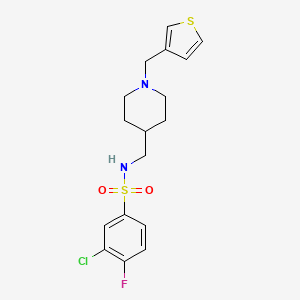

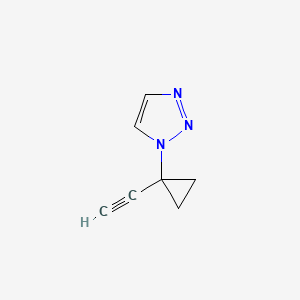

![molecular formula C22H21N3O6S B2436715 6-hydroxy-5-{[5-methoxy-1-(phenylsulfonyl)-1H-indol-3-yl]methyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione CAS No. 1185163-68-1](/img/structure/B2436715.png)

6-hydroxy-5-{[5-methoxy-1-(phenylsulfonyl)-1H-indol-3-yl]methyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of alkyl boronic esters is a common approach, but it’s not well developed .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not provided in the available resources. Typically, these properties include melting point, boiling point, density, molecular formula, molecular weight, and other physical properties .Scientific Research Applications

Synthesis and Characterization

- Research by Nagarajaiah and Begum (2015) focused on the synthesis and characterization of pyrimidine derivatives, including a detailed examination of their molecular structures through methods such as IR, NMR spectroscopy, and X-ray diffraction (Nagarajaiah & Begum, 2015).

Chemical Properties and Reactions

- Studies conducted by Kinoshita et al. (1991, 1992) explored the synthesis of various bromo-substituted pyrimidine derivatives, demonstrating the chemical reactivity and potential utility of such compounds in different chemical transformations (Kinoshita et al., 1991), (Kinoshita et al., 1992).

- The work of Spada et al. (2009) explored the synthesis of furo- and thieno[3,2-d]pyrimidines using alkynyloxy-, alkynylthio, and alkynylsulfinyl-pyrimidines, revealing the diverse possibilities of pyrimidine-based compounds in organic synthesis (Spada et al., 2009).

Applications in Nanocomposite Catalysis

- Fakheri-Vayeghan et al. (2018) reported on the use of Fe3O4@TiO2 nanocomposite as a catalyst in synthesizing pyrimidinedione derivatives, highlighting the role of advanced materials in facilitating chemical reactions (Fakheri-Vayeghan et al., 2018).

Antiviral Research

- Ivashchenko et al. (2014) synthesized various pyrimidinedione derivatives, including studies of their antiviral activity, although the results indicated limited activity against certain viruses (Ivashchenko et al., 2014).

Medicinal Chemistry and Drug Development

- Studies by Katakami et al. (1992) involved synthesizing a series of pyrimidinedione derivatives to evaluate their potential as antiarrhythmic agents, a notable example of the application of such compounds in medicinal chemistry (Katakami et al., 1992).

Crystal Structure Analysis

- Research by Low et al. (1996, 2007) and others focused on the crystal structure analysis of pyrimidinedione derivatives, providing insights into the molecular and supramolecular structures of these compounds (Low et al., 1996), (Low et al., 2007).

Properties

IUPAC Name |

5-[[1-(benzenesulfonyl)-5-methoxyindol-3-yl]methyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O6S/c1-23-20(26)18(21(27)24(2)22(23)28)11-14-13-25(19-10-9-15(31-3)12-17(14)19)32(29,30)16-7-5-4-6-8-16/h4-10,12-13,26H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFPZACPXVBKTKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=O)N(C1=O)C)CC2=CN(C3=C2C=C(C=C3)OC)S(=O)(=O)C4=CC=CC=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)-4-(m-tolylamino)butanoic acid](/img/structure/B2436633.png)

![4-(4-(dibenzo[b,d]thiophen-2-yl)-5-phenyl-1H-imidazol-2-yl)benzene-1,2-diol](/img/structure/B2436634.png)

![ethyl 2-(9-(4-butylphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2436636.png)

![2-{[(Tert-butoxy)carbonyl]amino}-3-methoxy-2-phenylpropanoic acid](/img/structure/B2436638.png)

![N-[2-(2,2-Difluorocyclopentyl)ethyl]but-2-ynamide](/img/structure/B2436642.png)

![3-[1-(Pyrrolidin-3-yl)ethyl]pyridine](/img/structure/B2436643.png)

![[2-(2-Bromo-4-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2436654.png)